Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate
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Description
The compound “Ethyl 5-(2-(3,4-dimethylphenyl)acetamido)-3-methylthiophene-2-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an acetamido group, which is a functional group consisting of an acetyl group (CH3C=O) single-bonded to a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. It might undergo reactions similar to other organoboron compounds, such as the Suzuki–Miyaura coupling .Scientific Research Applications
Dyeing Polyester Fibers
Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds, including those with a 3,4-dimethylphenyl group, have been utilized in synthesizing monoazo disperse dyes. These dyes exhibit good fastness properties on polyester fabrics and are used to produce various shades like yellow, deep pink, and brown. Despite good wash, perspiration, sublimation, and rub fastness ratings, they show poor photostability (Iyun et al., 2015).
Crystal Structure Studies
The compound's variants, such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, have been studied for their crystal structures. These studies provide insights into the molecular geometry and intermolecular interactions, essential for understanding the compound's properties and potential applications in material science (Xiao-lon, 2015).
Fluorescence Property Studies
Compounds like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a similar derivative, have been investigated for their novel fluorescence properties. Such studies are significant in developing new materials for optoelectronics and sensing applications (Pusheng, 2009).
Enzyme Inhibition and Antibacterial Studies
N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, derived from related compounds, have shown antibacterial and anti-enzymatic activities. These studies contribute to the development of new pharmaceuticals and therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Synthesis of Luminescent Thiophenes
Research involving the synthesis of 2,4-disubstituted thiophene 5-carboxylates, which includes derivatives like ethyl 5-bromothiophene-2-carboxylate, has led to the creation of luminescent compounds. Such compounds have potential applications in the field of organic electronics and photonics (Teiber & Müller, 2012).
Properties
IUPAC Name |
ethyl 5-[[2-(3,4-dimethylphenyl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-5-22-18(21)17-13(4)9-16(23-17)19-15(20)10-14-7-6-11(2)12(3)8-14/h6-9H,5,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSXXRKEQJBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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